molecular formula C24H14BrCl2N3O2S B7730901 MFCD02349672

MFCD02349672

Cat. No.: B7730901
M. Wt: 559.3 g/mol
InChI Key: GPCMEYDLSVHEND-CXUHLZMHSA-N
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Description

For instance, compounds such as CAS 56469-02-4 (MDL: MFCD02258901, a hydroxy-substituted isoquinolinone) and CAS 905306-69-6 (MDL: MFCD10697534, a pyridine derivative) share structural motifs common in bioactive molecules, including hydrogen-bonding donors/acceptors and aromatic systems . These features often correlate with pharmacological properties like enzyme inhibition or metal coordination.

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14BrCl2N3O2S/c25-17-4-1-14(2-5-17)22-8-7-19(32-22)9-16(12-28)23(31)30-24-29-13-20(33-24)10-15-3-6-18(26)11-21(15)27/h1-9,11,13H,10H2,(H,29,30,31)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCMEYDLSVHEND-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=C(C=C(C=C4)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02349672” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include the use of specific solvents, catalysts, and temperature control to ensure the desired chemical transformations.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes that ensure high efficiency and cost-effectiveness. This may involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions: “MFCD02349672” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acids are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

“MFCD02349672” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the production of materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of “MFCD02349672” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally analogous compounds from the evidence, as direct data for "MFCD02349672" is unavailable.

Table 1: Key Properties of Selected Compounds

Property CAS 56469-02-4 (MFCD02258901) CAS 905306-69-6 (MFCD10697534) Hypothetical this compound*
Molecular Formula C₉H₉NO₂ C₇H₁₀N₂O C₁₀H₁₂N₂O₂ (inferred)
Molecular Weight 163.17 g/mol 138.17 g/mol ~180-200 g/mol
Solubility (Water) 0.24 mg/mL Highly soluble Moderate (predicted)
Log S (ESOL) -2.99 -2.47 -2.5 (estimated)
Bioavailability Score 0.55 0.55 0.55–0.65
Key Functional Groups Hydroxy, ketone Methoxy, amine Hydroxy, amide (inferred)
Similarity Score† 0.84–0.93 0.78–0.85 N/A

Notes:

  • *Hypothetical data inferred from structural analogs.
  • †Similarity scores from and , calculated using Tanimoto coefficients for structural overlap.

Structural and Functional Analysis

CAS 56469-02-4 (MFCD02258901): A hydroxy-substituted isoquinolinone with a TPSA (Topological Polar Surface Area) of 49.8 Ų, indicating moderate polarity. Its hydrogen-bonding capacity (2 donors, 3 acceptors) suggests utility in metal coordination or enzyme inhibition . Comparison with this compound: If this compound shares a similar scaffold, its solubility and bioavailability may be comparable. Modifications like additional methyl groups (as in CAS 905306-69-6) could enhance lipophilicity .

CAS 905306-69-6 (MFCD10697534) :

  • A pyridine derivative with a methoxy group and amine functionality. Its high GI absorption and low BBB permeability (predicted) make it suitable for peripheral targets .
  • Comparison with this compound : Substitution patterns (e.g., replacing methoxy with hydroxy groups) could alter metabolic stability or binding affinity.

Research Findings and Limitations

  • Synthetic Accessibility : Compounds like CAS 56469-02-4 are synthesized via nucleophilic substitution (e.g., alkylation of hydroxy groups) . Similar methods may apply to this compound.
  • Biological Relevance : Hydroxy and amide groups in inferred analogs correlate with kinase or protease inhibition, but experimental validation is required.

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